molecular formula C26H28N2O3S2 B11368122 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide

Cat. No.: B11368122
M. Wt: 480.6 g/mol
InChI Key: ZLPIDFKFDMHQDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a dibenzo[c,e][1,2]thiazin core, which is a sulfur-containing heterocycle, and is functionalized with an acetamide group and a sulfanyl-substituted ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the dibenzo[c,e][1,2]thiazin core: This can be achieved through a cyclization reaction involving a suitable sulfur donor and aromatic precursors.

    Introduction of the ethyl group: This step involves alkylation reactions using ethylating agents.

    Oxidation to form the dioxido group: This can be done using oxidizing agents such as hydrogen peroxide or peracids.

    Attachment of the acetamide group: This involves acylation reactions using acetic anhydride or acetyl chloride.

    Introduction of the sulfanyl-substituted ethyl chain: This step involves nucleophilic substitution reactions using appropriate sulfanyl reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The dioxido group can be reduced to form the corresponding thiazin.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazin derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying sulfur-containing biomolecules.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide involves its interaction with specific molecular targets. The dioxido group can participate in redox reactions, while the sulfanyl group can form covalent bonds with nucleophilic sites in biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid: Similar core structure but lacks the sulfanyl-substituted ethyl chain.

    2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid: Similar core structure with an isopropyl group instead of an ethyl group.

Uniqueness

The presence of the sulfanyl-substituted ethyl chain in 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide imparts unique chemical and biological properties, making it distinct from other similar compounds

Properties

Molecular Formula

C26H28N2O3S2

Molecular Weight

480.6 g/mol

IUPAC Name

2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]acetamide

InChI

InChI=1S/C26H28N2O3S2/c1-3-20-11-12-24-23(16-20)22-9-4-5-10-25(22)33(30,31)28(24)17-26(29)27-13-14-32-18-21-8-6-7-19(2)15-21/h4-12,15-16H,3,13-14,17-18H2,1-2H3,(H,27,29)

InChI Key

ZLPIDFKFDMHQDM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NCCSCC4=CC=CC(=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.